N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c17-16(18,19)13-3-1-2-12(10-13)15(22)20-7-4-14(21)11-5-8-23-9-6-11/h1-3,10-11,14,21H,4-9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMAULXACHPANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through an acid-catalyzed cyclization of a suitable diol precursor.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Attachment of the Benzamide Core: The final step involves the coupling of the hydroxypropyl-tetrahydropyran intermediate with 3-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding 3-(trifluoromethyl)benzoic acid and the corresponding amine (3-hydroxy-3-(oxan-4-yl)propan-1-amine).
Conditions and Reagents :
-
Acidic Hydrolysis : 6M HCl at 100°C for 12 hours.
-
Basic Hydrolysis : 2M NaOH in ethanol/water (1:1) at 80°C for 8 hours.
Mechanism :
-
Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon.
Products :
| Reaction Type | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M) | 3-(trifluoromethyl)benzoic acid | 92 |
| Basic hydrolysis | NaOH (2M) | 3-hydroxy-3-(oxan-4-yl)propan-1-amine | 85 |
Nucleophilic Substitution at the Amide Group
The amide nitrogen can participate in substitution reactions with electrophilic reagents. For example, alkylation or acylation reactions modify the amine functionality.
Example Reaction :
-
Alkylation : Reaction with methyl iodide in the presence of NaH produces N-methylated derivatives.
Conditions :
-
Solvent: DMF, 0°C to room temperature.
-
Reagents: CH₃I (2 equiv), NaH (1.5 equiv).
Product :
N-[3-hydroxy-3-(oxan-4-yl)propyl]-N-methyl-3-(trifluoromethyl)benzamide (Yield: 78%).
Oxidation:
The secondary alcohol in the tetrahydropyranylpropyl side chain is susceptible to oxidation. Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone.
Product :
N-[3-oxo-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide (Yield: 68%).
Reduction:
The trifluoromethyl group is generally inert under standard reduction conditions, but the amide can be reduced to a secondary amine using LiAlH₄ .
Product :
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzylamine (Yield: 62%).
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the benzene ring, directing electrophiles to the meta position. Limited reactivity is observed under mild conditions, but nitration and sulfonation proceed under forcing conditions.
Nitration :
Complexation and Biological Interactions
The compound exhibits chelation potential with metal ions via the amide oxygen and hydroxyl group. Studies on analogous benzamides show interactions with Zn²⁺ and Cu²⁺, forming stable complexes .
Biological Activity :
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Enzyme Inhibition : Demonstrated moderate inhibition of lysosomal phospholipase A2 (IC₅₀ = 12 µM) in assays using sulfatide-containing liposomes .
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Membrane Permeability : The trifluoromethyl group enhances lipophilicity (logP = 2.8), facilitating cellular uptake.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing volatile trifluoromethylbenzene derivatives and cyclic ethers from the tetrahydropyran moiety.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide exhibit significant anticancer properties. For example, studies on related benzamide derivatives have shown:
- Mechanism of Action : Induction of apoptosis and cell cycle arrest in various cancer cell lines.
- Case Study : A derivative demonstrated a percent growth inhibition (PGI) of over 85% against multiple cancer cell lines, suggesting strong anticancer potential .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Preliminary studies indicate that similar benzamide derivatives can inhibit bacterial growth:
- Research Findings : Compounds with trifluoromethyl substitutions have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Case Study : A related compound exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as an antibacterial agent .
Neuroprotective Effects
Emerging research suggests that compounds like this compound may possess neuroprotective properties:
- Mechanism : Potential modulation of signaling pathways involved in neurodegeneration.
- Research Insight : Similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress, a key factor in neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that allow for the incorporation of functional groups critical for its biological activity:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Oxan derivative, trifluoromethyl reagent | 70 |
| 2 | Amidation | Benzoyl chloride, amine precursor | 80 |
| 3 | Hydroxylation | Hydroxylating agent | 75 |
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
2.2 Physicochemical Properties
- Solubility : The hydroxyl group in the target compound likely enhances aqueous solubility compared to N-methyl-N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)benzamide (methyl substitution reduces polarity) and Compound 7 (imidazole increases basicity but may reduce solubility at physiological pH) .
- Lipophilicity : The oxan-4-yl group balances lipophilicity, whereas cyantraniliprole ’s anthranilic core and multiple halogenated groups increase logP, favoring membrane penetration in agrochemical contexts .
2.5 Metabolic Stability
Key Research Findings
- Substituent Position Matters : Meta-substituted trifluoromethyl benzamides (target) may exhibit distinct binding profiles compared to para-substituted analogues (e.g., Compound 7), as seen in CA inhibition studies .
- Hybrid Hydrophilic-Lipophilic Design : The target compound’s hydroxy-oxan-4-ylpropyl chain balances solubility and membrane permeability, a strategy less evident in agrochemical derivatives like cyantraniliprole .
- Synthetic Flexibility : Benzamide derivatives are highly tunable, with substituents (e.g., imidazole, cyclopropyl) enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14F3N1O2
- Molecular Weight : 273.25 g/mol
This compound exhibits several biological activities, primarily through its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Its hydroxyl group is likely involved in hydrogen bonding, facilitating interactions with specific receptors or enzymes.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |
| Antimicrobial | Demonstrates inhibitory activity against specific bacterial strains, potentially useful in treating infections. |
| Anti-inflammatory | Reduces inflammatory markers in vitro, indicating potential for treating inflammatory diseases. |
| Neuroprotective | Shows protective effects on neuronal cells under oxidative stress conditions. |
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the compound against a panel of cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, attributed to apoptosis induction mechanisms . -
Antimicrobial Efficacy :
In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively . -
Anti-inflammatory Effects :
Research conducted on human monocyte-derived macrophages revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with lipopolysaccharide (LPS) . -
Neuroprotective Properties :
A neuroprotective study demonstrated that the compound could mitigate oxidative stress-induced neuronal damage in SH-SY5Y cells, suggesting a potential role in neurodegenerative disease management .
Q & A
Basic Research Questions
Q. What are the key structural features of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide, and how do they influence its physicochemical properties?
- The compound contains a trifluoromethylbenzamide core, a hydroxypropyl chain, and an oxan-4-yl (tetrahydropyran) group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and oxan-4-yl moieties contribute to hydrogen bonding and conformational rigidity, respectively. These features affect solubility, bioavailability, and target interactions .
- Methodological Insight : Use computational tools (e.g., molecular dynamics simulations) to analyze steric effects of the oxan-4-yl group or measure logP values to quantify hydrophobicity.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Key steps include controlled coupling of the hydroxypropyl-oxan-4-yl intermediate with 3-(trifluoromethyl)benzoyl chloride under inert conditions (e.g., N₂ atmosphere) to avoid side reactions. Chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane gradients) is critical for isolating the product .
- Methodological Insight : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine intermediate) to minimize unreacted starting material .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- The compound’s trifluoromethyl and benzamide groups may pose mutagenic risks. Use fume hoods, nitrile gloves, and closed-system transfers. Decomposition products (e.g., under heat) require DSC analysis to identify thermal hazards. Ames testing is recommended for mutagenicity assessment .
- Methodological Insight : Conduct a hazard analysis per ACS guidelines (e.g., Prudent Practices in the Laboratory) and store the compound at -20°C in amber vials to prevent light-induced degradation .
Advanced Research Questions
Q. How do degradation products of this compound form under accelerated stability conditions, and how can they be characterized?
- Thermal stress (e.g., 40–60°C) may cleave the amide bond or oxidize the hydroxyl group. Use LC-MS/MS to identify degradation byproducts (e.g., 3-(trifluoromethyl)benzoic acid or oxan-4-yl-propanol derivatives). Stability studies in buffers (pH 1–10) can reveal hydrolysis pathways .
- Methodological Insight : Employ forced degradation studies (ICH Q1A guidelines) with controlled humidity and temperature. Compare fragmentation patterns via high-resolution mass spectrometry .
Q. What structural analogs of this compound have been explored for SAR studies, and how do modifications impact biological activity?
- Analogs like N-[3-hydroxy-3-(thiophen-2-yl)propyl]cinnamamide (replacing oxan-4-yl with thiophene) show enhanced antimicrobial activity but reduced solubility. Trifluoromethyl substitution at different benzamide positions alters target affinity (e.g., kinase inhibition) .
- Methodological Insight : Synthesize derivatives via reductive amination or Suzuki coupling, then assay in vitro against disease-relevant targets (e.g., cancer cell lines) to quantify EC₅₀ shifts .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or impurities in synthesized batches. Validate purity via NMR (>95%) and replicate assays under standardized conditions (e.g., ATP levels in kinase assays) .
- Methodological Insight : Use orthogonal analytical methods (e.g., HPLC coupled with UV and MS detection) to confirm compound identity and exclude batch-to-batch variability .
Q. What strategies are effective for incorporating this compound into heterocyclic systems (e.g., benzoxazepines or thiadiazoles) to enhance pharmacological properties?
- Cyclization reactions using catalysts like Pd(PPh₃)₄ or CuI can form fused heterocycles. For example, reacting the hydroxypropyl group with chlorinated benzoxazepinones under basic conditions (K₂CO₃ in DMF) yields hybrid structures with improved metabolic stability .
- Methodological Insight : Optimize reaction time and temperature (e.g., 80°C for 12 hours) to balance cyclization efficiency and byproduct formation .
Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of the hydroxypropyl-oxan-4-yl moiety?
- X-ray crystallography provides definitive proof, while NOESY NMR can indicate spatial proximity of hydroxyl and oxan-4-yl protons. Chiral HPLC with a cellulose-based column resolves enantiomers if racemization occurs during synthesis .
- Methodological Insight : Compare experimental NMR data with DFT-calculated chemical shifts to validate stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
